molecular formula C12H14N4O2S B1659378 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide CAS No. 647825-34-1

3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B1659378
CAS No.: 647825-34-1
M. Wt: 278.33 g/mol
InChI Key: OLKUQBDDZIRVGR-UHFFFAOYSA-N
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Description

3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Methylthioethyl Group: This step involves the alkylation of the quinazoline core with 2-(methylthio)ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthioethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinazolines with various functional groups.

Scientific Research Applications

3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-aminoquinazoline: Known for its anticancer properties.

    2-methylthioquinazoline: Investigated for its antimicrobial activity.

    3-amino-4-oxoquinazoline: Explored for its anti-inflammatory effects.

Uniqueness

3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to the presence of both the amino and methylthioethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-N-(2-methylsulfanylethyl)-4-oxoquinazoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-19-7-6-14-11(17)10-15-9-5-3-2-4-8(9)12(18)16(10)13/h2-5H,6-7,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUQBDDZIRVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342603
Record name 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647825-34-1
Record name 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
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3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
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3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
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3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
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3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Reactant of Route 6
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide

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